Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester
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Overview
Description
Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester is a chemical compound with the molecular formula C₈H₁₂N₃O₅PS and a molecular weight of 293.24. It is an intermediate in the synthesis of ent-Lamivudine Triphosphate Triethylammonium Salt, which is a metabolite of Lamivudine . This compound is significant in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester involves several steps. It is typically prepared as an intermediate in the synthesis of ent-Lamivudine Triphosphate Triethylammonium Salt. The reaction conditions and specific synthetic routes are tailored to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis under controlled conditions to maintain high quality and yield.
Chemical Reactions Analysis
Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it plays a crucial role in the development of antiviral drugs, particularly those targeting HIV . Its unique structure allows it to interact with specific biological targets, making it valuable in drug design and development.
Mechanism of Action
The mechanism of action of Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester involves its interaction with molecular targets in the body. It is metabolized to ent-Lamivudine Triphosphate, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus . This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination.
Comparison with Similar Compounds
Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester is unique due to its specific structure and mechanism of action. Similar compounds include other nucleoside analogs used in antiviral therapy, such as Zidovudine and Stavudine. These compounds also target the reverse transcriptase enzyme but differ in their chemical structures and pharmacokinetic properties .
Properties
CAS No. |
1128100-81-1 |
---|---|
Molecular Formula |
C₈H₁₂N₃O₅PS |
Molecular Weight |
293.24 |
Origin of Product |
United States |
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